Methyl 2-(3-(3-hydroxypropoxy)phenyl)acetate
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Overview
Description
Methyl 2-(3-(3-hydroxypropoxy)phenyl)acetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of a hydroxypropoxy group attached to a phenyl ring, which is further connected to a methyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(3-hydroxypropoxy)phenyl)acetate typically involves the reaction of 3-(3-hydroxypropoxy)phenylacetic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The general reaction can be represented as follows:
[ \text{3-(3-hydroxypropoxy)phenylacetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(3-hydroxypropoxy)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Methyl 2-(3-(3-hydroxypropoxy)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(3-hydroxypropoxy)phenyl)acetate involves its interaction with specific molecular targets. The hydroxypropoxy group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring can participate in π-π interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-(2-hydroxyethoxy)phenyl)acetate
- Methyl 2-(3-(4-hydroxybutoxy)phenyl)acetate
- Methyl 2-(3-(3-methoxypropoxy)phenyl)acetate
Uniqueness
Methyl 2-(3-(3-hydroxypropoxy)phenyl)acetate is unique due to the presence of the hydroxypropoxy group, which imparts specific chemical and biological properties. This group allows for versatile chemical modifications and interactions, making the compound valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[3-(3-hydroxypropoxy)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-15-12(14)9-10-4-2-5-11(8-10)16-7-3-6-13/h2,4-5,8,13H,3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACYZCLCRRDLCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)OCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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